

Application Notes and Protocols for the Quantification of 3-Nitro-5-phenylpyridine

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Compound of Interest		
Compound Name:	3-Nitro-5-phenylpyridine	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-5-phenylpyridine is a heterocyclic aromatic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of drug substances. This document provides detailed application notes and protocols for the quantitative analysis of **3-Nitro-5-phenylpyridine** in biological and environmental matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The methodologies described are based on established analytical principles for similar nitroaromatic compounds and are intended to serve as a comprehensive guide for researchers.

Analytical Methods Overview

Several chromatographic techniques are suitable for the quantification of nitroaromatic compounds. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

 HPLC-UV: A robust and widely available technique suitable for routine analysis and quality control where high sensitivity is not the primary requirement.



- LC-MS/MS: Offers high sensitivity and selectivity, making it the method of choice for complex biological matrices and trace-level quantification.[1][2][3][4]
- GC-MS: A powerful technique for volatile and thermally stable compounds. Derivatization may be necessary for polar analytes to improve chromatographic performance.[5][6][7][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and cost-effective approach for the quantification of **3-Nitro-5-phenylpyridine** in bulk drug substances and simple formulations.

Experimental Protocol

- 1. Instrumentation and Chromatographic Conditions:
- System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended.
- Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) can be employed. A typical gradient might be: 0-5 min, 30% B; 5-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-25 min, 30% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Based on the UV spectrum of 3-Nitro-5-phenylpyridine, a wavelength between 254 nm and 280 nm is likely to provide good sensitivity.[9]
- Injection Volume: 10 μL.
- 2. Standard and Sample Preparation:



- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **3-Nitro-5-phenylpyridine** reference standard and dissolve it in 10 mL of a suitable solvent like methanol or acetonitrile.
- Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- Sample Preparation: Dissolve the sample containing 3-Nitro-5-phenylpyridine in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 μm syringe filter before injection.

3. Data Analysis:

 Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the working standard solutions.

Expected Quantitative Data

The following table summarizes the expected performance characteristics of the HPLC-UV method, based on data from similar compounds.

Parameter	Expected Value
Linearity (R²)	> 0.999
Limit of Detection (LOD)	0.1 - 0.5 μg/mL
Limit of Quantification (LOQ)	0.5 - 1.5 μg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%

Experimental Workflow: HPLC-UV Analysis





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Caption: Workflow for the quantification of **3-Nitro-5-phenylpyridine** by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of **3-Nitro-5-phenylpyridine** in complex matrices such as plasma, urine, and tissue homogenates, offering superior sensitivity and selectivity.

Experimental Protocol

- 1. Instrumentation and Chromatographic Conditions:
- System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A fast-chromatography C18 column (e.g., 50 mm x 2.1 mm, 1.8 μm particle size) is suitable.
- Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A representative gradient could be: 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.5 min, 95% B; 3.5-3.6 min, 95-5% B; 3.6-5.0 min, 5% B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.



- Injection Volume: 5 μL.
- 2. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for a pyridine-containing compound.
- Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule
 [M+H]+. Product ions for MRM transitions need to be determined by infusing a standard
 solution of 3-Nitro-5-phenylpyridine into the mass spectrometer.
- Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is required to achieve maximum sensitivity.
- 3. Sample Preparation (Protein Precipitation for Plasma):
- To 100 μL of plasma sample, add 300 μL of ice-cold acetonitrile containing an appropriate internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Expected Quantitative Data

The following table presents the anticipated performance characteristics for the LC-MS/MS method.



Parameter	Expected Value
Linearity (R²)	> 0.995
Limit of Detection (LOD)	0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)	0.05 - 0.5 ng/mL
Accuracy (% Recovery)	85 - 115%
Precision (% RSD)	< 15%

Experimental Workflow: LC-MS/MS Analysis



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Caption: Workflow for the quantification of **3-Nitro-5-phenylpyridine** by LC-MS/MS.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for the analysis of **3-Nitro-5-phenylpyridine** in less complex matrices or when derivatization is feasible to enhance volatility.

Experimental Protocol

- 1. Instrumentation and Chromatographic Conditions:
- System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.



- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness), is a good starting point.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program: 100 °C (hold for 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min.
- Transfer Line Temperature: 280 °C.
- 2. Mass Spectrometry Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
 Characteristic ions for 3-Nitro-5-phenylpyridine would need to be determined from its mass spectrum.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- 3. Sample Preparation (Liquid-Liquid Extraction):
- For aqueous samples, adjust the pH to neutral or slightly basic.
- Extract the sample with a suitable organic solvent such as dichloromethane or ethyl acetate.
- Concentrate the organic extract under a gentle stream of nitrogen.
- Reconstitute in a small volume of a volatile solvent (e.g., hexane or ethyl acetate) before injection.

Expected Quantitative Data

The table below outlines the expected performance metrics for a GC-MS method.



Parameter	Expected Value
Linearity (R²)	> 0.998
Limit of Detection (LOD)	0.1 - 1 ng/mL
Limit of Quantification (LOQ)	0.5 - 5 ng/mL
Accuracy (% Recovery)	90 - 110%
Precision (% RSD)	< 10%

Experimental Workflow: GC-MS Analysis



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Caption: Workflow for the quantification of **3-Nitro-5-phenylpyridine** by GC-MS.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the accurate and precise quantification of **3-Nitro-5-phenylpyridine** in a variety of sample types. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Method validation should always be performed according to the relevant regulatory guidelines to ensure the reliability of the generated data.

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